Mutant-Selective Kinase Inhibition: EGFR L858R/T790M vs. Wild-Type EGFR
EGFR kinase inhibitor 1 demonstrates selective inhibition of the EGFR L858R/T790M double-mutant kinase with an IC50 of 1.7 nM, compared to an IC50 of 37 nM against wild-type EGFR, yielding a 22-fold selectivity window for the double-mutant [1]. This selectivity profile contrasts with afatinib, which exhibits IC50 values of 0.5 nM (WT), 0.4 nM (L858R), and 10 nM (L858R/T790M)—providing greater absolute potency but without a meaningful selectivity window between WT and L858R/T790M [2]. Osimertinib achieves an IC50 of 1 nM against L858R/T790M and 12 nM against L858R alone, representing a different selectivity paradigm [3].
| Evidence Dimension | Kinase inhibitory activity and selectivity ratio (WT vs. L858R/T790M) |
|---|---|
| Target Compound Data | IC50 = 37 nM (WT), 1.7 nM (L858R/T790M); Selectivity ratio = 22-fold |
| Comparator Or Baseline | Afatinib: IC50 = 0.5 nM (WT), 10 nM (L858R/T790M), ratio = 0.05-fold (more potent on WT). Osimertinib: IC50 = 12 nM (L858R), 1 nM (L858R/T790M) |
| Quantified Difference | 22-fold selectivity for L858R/T790M over WT; afatinib is 20-fold more potent on WT than L858R/T790M |
| Conditions | In vitro recombinant EGFR kinase activity assay |
Why This Matters
This selectivity window enables experiments requiring mutant-specific EGFR inhibition while minimizing wild-type EGFR suppression, a parameter critical for target validation studies in T790M-positive models.
- [1] Design, synthesis and biological evaluation of novel N-(3-amino-4-methoxyphenyl)acrylamide derivatives as selective EGFR L858R/T790M kinase inhibitors. Bioorganic Chemistry, 2022. Data for compound 17i. View Source
- [2] Afatinib (BIBW 2992) Product Datasheet. MedChemExpress. View Source
- [3] Osimertinib: IC50 values for EGFR L858R and L858R/T790M. ScienceDirect. View Source
